2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

Description

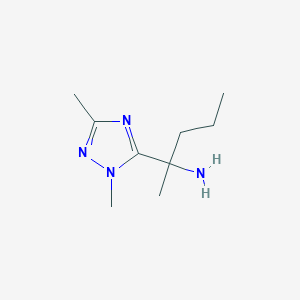

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is a triazole-derived compound characterized by a pentan-2-amine backbone linked to a 1,3-dimethyl-substituted 1,2,4-triazole ring. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal and synthetic chemistry. Triazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, often modulated by substituents on the heterocyclic ring and the alkyl chain .

This article provides a detailed comparison of This compound with structurally analogous compounds, focusing on molecular features, synthesis, physicochemical properties, and biological activity.

Properties

Molecular Formula |

C9H18N4 |

|---|---|

Molecular Weight |

182.27 g/mol |

IUPAC Name |

2-(2,5-dimethyl-1,2,4-triazol-3-yl)pentan-2-amine |

InChI |

InChI=1S/C9H18N4/c1-5-6-9(3,10)8-11-7(2)12-13(8)4/h5-6,10H2,1-4H3 |

InChI Key |

QSIHCKIDHWJWEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C1=NC(=NN1C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine typically involves the reaction of appropriate amines with triazole derivatives. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Biological Activity

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which contribute to their pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with two methyl groups at the 1 and 3 positions and a pentan-2-amine side chain. This unique substitution pattern influences its chemical reactivity and biological activity compared to other triazole derivatives.

The biological activity of this compound primarily involves interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for pathogen survival and cancer cell proliferation. For instance, it may inhibit enzymes involved in ergosterol biosynthesis in fungi or metabolic pathways in cancer cells.

- Receptor Binding : Interaction studies indicate that the compound can bind to specific receptors, altering biological functions and pathways relevant to disease processes.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have demonstrated that this compound effectively inhibits fungal growth by targeting ergosterol synthesis .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by disrupting metabolic pathways essential for tumor growth. It has been shown to inhibit cell proliferation in various cancer cell lines.

Neuroprotective Effects

The triazole ring structure is associated with neuroprotective effects through inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can potentially lead to improved cognitive function and neuroprotection against neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antifungal Efficacy : A study demonstrated that a related triazole compound significantly inhibited the growth of Candida species by targeting ergosterol biosynthesis pathways. The IC50 values indicated effective antifungal action comparable to standard antifungal agents .

- Cancer Cell Proliferation : In vitro studies on various cancer cell lines revealed that compounds with similar structural features reduced cell viability significantly. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Neuroprotective Role : Research involving hybrid compounds containing the triazole moiety showed enhanced AChE inhibitory activity compared to traditional inhibitors like donepezil, suggesting potential applications in treating Alzheimer's disease .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-propanamine | Triazole ring with propanamine chain | Lacks dimethyl substitution |

| 3-(2-Methyltriazolyl)-butanamide | Contains a triazole ring but different chain length | Different functional groups |

| Triadimefon | A triazole derivative used as a fungicide | Different substituents affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.